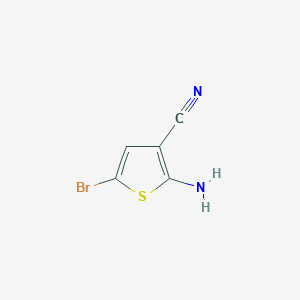

2-Amino-5-bromothiophene-3-carbonitrile

Description

2-Amino-5-bromothiophene-3-carbonitrile is a brominated thiophene derivative featuring an amino group at position 2, a bromine atom at position 5, and a cyano group at position 2. Its molecular formula is C₅H₄BrN₂S, with a molecular weight of 204.07 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks for pharmaceuticals and materials science. Its reactivity is influenced by the electron-withdrawing cyano group and the bromine substituent, which facilitates nucleophilic substitution reactions .

Propriétés

IUPAC Name |

2-amino-5-bromothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-4-1-3(2-7)5(8)9-4/h1H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRFOGWVSKHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical and widely used method for synthesizing 2-aminothiophenes, including derivatives like this compound. It involves a multicomponent reaction between a ketone or aldehyde, an activated nitrile (such as malononitrile or cyanoacetamide), and elemental sulfur under basic conditions.

Mechanism Overview:

The reaction proceeds via Knoevenagel condensation between the ketone and activated nitrile, followed by sulfur incorporation and cyclization to yield the aminothiophene ring. The base catalyzes the formation of carbanion intermediates and facilitates ring closure.Catalysts and Conditions:

Organic bases like diethylamine (Et2NH) have been shown to be effective catalysts, improving yields significantly compared to inorganic bases. High-speed vibration milling (HSVM) under solvent-free conditions has been employed to enhance reaction rates and yields, providing an environmentally friendly and efficient synthesis.Bromination Step:

Post-synthesis, selective bromination at the 5-position of the thiophene ring is typically achieved using bromine in acetic acid/sodium acetate mixtures. This step affords 5-bromothiophene derivatives with good regioselectivity.

Michael-Type Addition and Cyclization

Another approach involves Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form 2-amino-5-substituted thiophene-3-carbonitriles.

Procedure:

The reaction of cyanothioacetamide with α-bromochalcones in ethanol with potassium hydroxide (KOH) catalysis leads to rapid formation of Michael adducts, which cyclize intramolecularly to yield the dihydrothiophene intermediates. These can be further converted to this compound derivatives.Mechanistic Insights:

Quantum chemical calculations (DFT, r2SCAN-3c level) have elucidated the cyclization mechanism, indicating two possible pathways depending on stereochemistry: intramolecular SN2 substitution of the thiocyanate group or nucleophilic addition-elimination sequences.Advantages:

This method proceeds under mild, metal-free conditions, avoids toxic solvents, and provides good yields with broad substrate scope. It also allows for further functionalization via Mannich-type reactions to build complex heterocycles.

Bromination of Preformed 2-Aminothiophenes

An alternative route involves synthesizing 2-aminothiophene-3-carbonitrile first, followed by regioselective bromination at the 5-position.

Stepwise Synthesis:

Starting from 2-aminothiophene-3-carbonitrile, bromination is carried out in acetic acid with sodium acetate and bromine to yield this compound. This approach allows for isolation and characterization of intermediates and can be combined with palladium-catalyzed coupling reactions for further derivatization.Regioselectivity:

The bromination is highly selective for the 5-position due to electronic and steric factors inherent in the thiophene ring system.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Quantum Chemical Studies:

The reaction mechanism of the Michael addition and cyclization route was studied using density functional theory (DFT), providing insight into stereochemical outcomes and reaction pathways. These studies support the observed selectivity and efficiency of the process.Environmental and Practical Considerations:

The solvent-free HSVM method using Et2NH as a catalyst reduces solvent waste and energy consumption while maintaining good yields, highlighting its potential for green chemistry applications.Functionalization Potential:

The prepared this compound is a versatile intermediate for further functionalization, including palladium-catalyzed cross-coupling reactions to introduce diverse substituents, expanding its utility in medicinal chemistry.Limitations: Some methods require careful control of reaction conditions to avoid by-products and ensure regioselectivity. The Michael addition method yields can vary depending on the substrate and stereochemistry.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-bromothiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted thiophenes, oxidized thiophene derivatives, and various cyclized heterocyclic compounds .

Applications De Recherche Scientifique

2-Amino-5-bromothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

2-Amino-5-methylthiophene-3-carbonitrile

- Molecular Formula : C₆H₆N₂S

- Molecular Weight : 138.19 g/mol

- Key Differences : The bromine atom is replaced by a methyl group. This substitution enhances lipophilicity and reduces electrophilicity, making the compound less reactive in substitution reactions but more stable under acidic conditions.

- Applications : Primarily used in small-molecule drug discovery due to its improved solubility in organic solvents .

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

- Molecular Formula : C₁₂H₉N₃O₂S

- Molecular Weight : 259.28 g/mol

- Key Differences: Incorporates a 2-nitrophenylamino group at position 2. The nitro group introduces strong electron-withdrawing effects, altering the electronic distribution of the thiophene ring and enabling participation in coupling reactions.

- Applications : Investigated for optoelectronic materials due to its extended conjugation system .

Heterocycle Replacements

2-Amino-5-(2-bromophenyl)furan-3-carbonitrile

- Molecular Formula : C₁₁H₇BrN₂O

- Molecular Weight : 283.1 g/mol

- Key Differences : Replaces the thiophene ring with a furan ring. The furan’s lower aromaticity reduces thermal stability but increases polarity, enhancing solubility in polar solvents.

- Applications : Explored as a precursor in antiviral agent synthesis .

Functional Group Additions

4-Amino-5-benzoyl-2-mercaptothiophene-3-carbonitrile

- Molecular Formula : C₁₂H₈N₂OS₂

- Molecular Weight : 260.33 g/mol

- Key Differences : Features a benzoyl group at position 5 and a mercapto (-SH) group at position 2. The benzoyl group increases steric bulk, while the mercapto group enables disulfide bond formation.

4-Amino-5-benzoyl-2-(benzylsulfanyl)thiophene-3-carbonitrile

- Molecular Formula : C₁₉H₁₄N₂OS₂

- Molecular Weight : 350.46 g/mol

- Key Differences : Substitutes the mercapto group with a benzylsulfanyl moiety. This modification enhances hydrophobic interactions, making it suitable for lipid membrane penetration.

- Applications : Investigated in antimicrobial drug development .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Reactivity: Bromine substituents (as in this compound) enhance electrophilicity, enabling cross-coupling reactions, while methyl groups improve stability for storage .

Biological Activity : Thiophene derivatives with benzoyl or benzylsulfanyl groups show promise in targeting enzymes or microbial pathogens due to their hydrophobic interactions .

Electronic Properties: Nitro and cyano groups synergistically lower the LUMO energy of thiophene derivatives, making them suitable for charge-transfer applications .

Activité Biologique

2-Amino-5-bromothiophene-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group, a bromine atom, and a nitrile group, which contribute to its unique chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.08 g/mol. The structure is characterized by:

- Amino Group (-NH2) : Contributes to hydrogen bonding and reactivity.

- Bromo Group (-Br) : Influences the compound's reactivity and biological interactions.

- Nitrile Group (-C≡N) : Enhances lipophilicity and potential interactions with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines. Notable findings include:

- HeLa Cells : Exhibited dose-dependent cytotoxicity with an IC50 value of 8.99 µM.

- A549 Cells : Showed strong antiproliferative effects with an IC50 value of 11.32 µM.

- HepG2 Cells : Induced cell cycle arrest at the G0/G1 phase with an IC50 value of 12.19 µM.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 8.99 | 48 |

| A549 | 11.32 | 48 |

| HepG2 | 12.19 | 48 |

These findings suggest that the compound may serve as a lead molecule for developing new anticancer agents.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play key roles in inflammatory processes. It demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase (5-LOX) enzyme, indicating moderate inhibitory activity.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, including resistant strains of bacteria. It is being investigated for potential applications in treating infections caused by these strains.

Case Study 1: Anticancer Mechanism

In a study published in MDPI, researchers explored the anticancer mechanisms of copper(II) complexes derived from thiophene compounds, including derivatives of this compound. The study found that these complexes induced apoptosis through modulation of Bcl-2 protein family expression and caused cell cycle arrest in HepG2 cells.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound, demonstrating its effectiveness against various enzymes involved in cancer progression and inflammation.

Q & A

Q. What are the established synthetic routes for 2-Amino-5-bromothiophene-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with bromination and cyanation of thiophene derivatives. A common method includes reacting 2-aminothiophene-3-carbonitrile with brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF or DCM) . Optimization involves adjusting stoichiometry, catalyst selection (e.g., Lewis acids like FeCl₃), and reaction time. For example, microwave-assisted synthesis can enhance yield by reducing reaction time and improving regioselectivity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Characterization requires a combination of analytical techniques:

- HPLC/MS : To confirm molecular weight and purity (>95%).

- NMR (¹H/¹³C) : To validate substitution patterns (e.g., bromine at C5, amino at C2).

- XRD : For crystalline structure determination, critical for confirming regioselectivity in bromination .

- FT-IR : To identify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -NH₂ at ~3400 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules. For example, it reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form imidamide intermediates, which are key in synthesizing pyrimidine derivatives with antimicrobial or anticancer activity . Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for target-specific drug design .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., Fukui indices) to predict reactive sites. For instance, the C5 bromine exhibits high electrophilicity, making it prone to substitution, while the amino group directs electrophilic attacks to C3 or C4 positions. Molecular docking studies can further evaluate binding affinities with biological targets like kinases or bacterial enzymes .

Q. What strategies resolve contradictions in reported antimicrobial activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, concentration ranges). To address this:

- Standardized Protocols : Use CLSI/MIC guidelines for consistency.

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl or CF₃) to isolate structure-activity relationships .

- Metabolomic Profiling : Identify degradation products that may affect bioactivity .

Q. How can the compound’s electronic properties be exploited in material science?

The electron-withdrawing cyano group and electron-rich thiophene ring enable π-conjugation, making it suitable for organic semiconductors. UV-Vis and cyclic voltammetry can measure bandgap (e.g., ~3.1 eV) and redox potentials, guiding its use in photovoltaic devices or conductive polymers .

Q. What advanced techniques validate reaction mechanisms involving this compound?

Q. How do solvent effects influence the compound’s stability during long-term storage?

Polar solvents (e.g., DMSO) may induce hydrolysis of the cyano group. Accelerated stability studies under varying humidity/temperature (ICH Q1A guidelines) combined with Arrhenius modeling predict degradation pathways. Storage in anhydrous acetonitrile at -20°C is recommended for prolonged stability .

Methodological Considerations

3.1 Designing experiments to assess cytotoxicity while minimizing false positives:

- Counter-Screens : Use mammalian cell lines (e.g., HEK293) alongside cancer cells (e.g., MCF-7) to differentiate selective toxicity.

- ROS Scavengers : Add antioxidants (e.g., NAC) to confirm if cytotoxicity is oxidative stress-dependent .

3.2 Addressing low yields in large-scale syntheses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.